molecular formula C17H21N3O3S B064313 6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 162279-51-8

6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B064313
CAS No.: 162279-51-8
M. Wt: 347.4 g/mol
InChI Key: WLUTVXPVNSUNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Inotropic Agents

A series of compounds, including derivatives similar to 6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, have been synthesized and evaluated for their positive inotropic activity, which is the ability to increase the force of heart muscle contractions. Some derivatives demonstrated potent activity with minimal or no negative chronotropic effect, which refers to the reduction of heart rate. These compounds showed high selectivity for positive inotropic effects over other cardiovascular effects in animal models, making them promising agents for further clinical evaluation in heart failure treatments (Fujioka et al., 1992).

Antihyperlipidemic Activity

Research into derivatives of this compound includes the investigation of their antihyperlipidemic activity. Some compounds within this class have been found to exhibit significant activity in lowering serum triglyceride levels in various animal models, comparable to known antihyperlipidemic drugs like clofibrate and riboflavin tetrabutyrate. These findings suggest potential therapeutic applications in treating hyperlipidemia, a condition characterized by elevated levels of lipids in the blood (Shishoo et al., 1990).

Anti-Inflammatory and Hepatoprotective Effects

The compound 5-(4-methoxybenzylidene)-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione (SKLB-102), which shares structural features with this compound, has demonstrated significant anti-inflammatory effects in a mouse model of acute hepatic inflammation induced by concanavalin A. SKLB-102 significantly reduced serum levels of AST, ALT, and TNF-alpha, indicating its potential in suppressing hepatic inflammation and protecting liver function (He et al., 2009).

Anticonvulsant Potential

A study on benzothiazolotriazine derivatives, which are structurally related to this compound, revealed significant anticonvulsant activity in animal models. These compounds, particularly one with a methoxy group on the aryl ring, showed promising results in both MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazole) animal models of epilepsy without inducing neurotoxicity. This suggests a potential application in the development of new anticonvulsant agents (Firdaus et al., 2018).

Properties

IUPAC Name

6-amino-1-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-22-13-7-6-11(8-14(13)23-12-4-2-3-5-12)10-20-15(18)9-16(21)19-17(20)24/h6-9,12H,2-5,10,18H2,1H3,(H,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUTVXPVNSUNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=CC(=O)NC2=S)N)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448597
Record name 6-Amino-1-{[3-(cyclopentyloxy)-4-methoxyphenyl]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162279-51-8
Record name 6-Amino-1-{[3-(cyclopentyloxy)-4-methoxyphenyl]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.